
2-Ethyl-3-hydroxy-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-hydroxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid and features both hydroxyl and carboxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxy-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of 3-hydroxy-4-methylpentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation: 3-hydroxy-4-methylpentanoic acid is treated with an ethyl halide (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).
Substitution: SOCl2 in dichloromethane (DCM).
Major Products Formed
Oxidation: 2-ethyl-3-oxo-4-methylpentanoic acid.
Reduction: 2-ethyl-3-hydroxy-4-methylpentanol.
Substitution: 2-ethyl-3-chloro-4-methylpentanoic acid.
科学的研究の応用
2-Ethyl-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products and metabolites.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-ethyl-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes by integrating into the lipid bilayer and altering membrane fluidity . This disruption leads to leakage of cellular contents and ultimately cell death.
類似化合物との比較
2-Ethyl-3-hydroxy-4-methylpentanoic acid can be compared with similar compounds such as:
2-Hydroxy-4-methylpentanoic acid: Lacks the ethyl group, resulting in different chemical and biological properties.
3-Hydroxy-4-methylpentanoic acid: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
2-Ethyl-4-methylpentanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of both the ethyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
2-ethyl-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3,(H,10,11) |
InChIキー |
WULHJNSNQFCYKE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C(C)C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


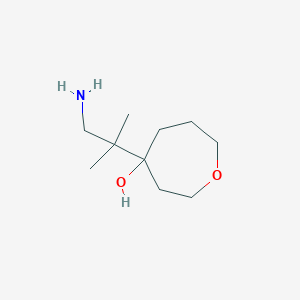

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)

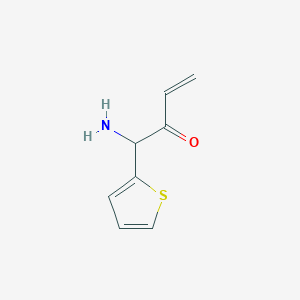

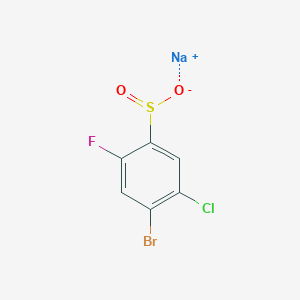


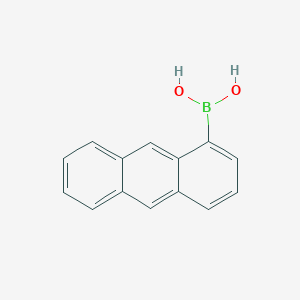
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
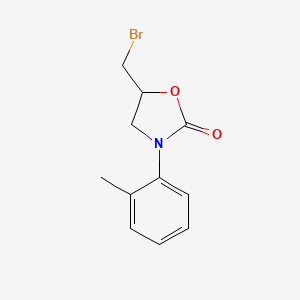
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
